10,13-Epoxy-11-methyl-octadecadienoic acid
Description
10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid is a furanoid fatty acid (F-acid) characterized by a furan ring system with an epoxy group at positions 10–13 and a methyl substituent at position 11. It has a molecular formula of C₁₉H₃₂O₃ and a molecular weight of 308.24 g/mol .
Properties
IUPAC Name |
9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-3-4-9-12-17-15-16(2)18(22-17)13-10-7-5-6-8-11-14-19(20)21/h15H,3-14H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQVXFOSXOCQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206531 | |
| Record name | 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57818-39-0 | |
| Record name | 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057818390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-pentyl-2-furannonanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8FS6VUD44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-5-pentyl-2-furannonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031091 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid typically involves the use of starting materials such as unsaturated fatty acids. The process includes several steps:
Diene Formation: The formation of the diene structure can be accomplished through a series of dehydration and dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and peroxides.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The compound can undergo substitution reactions, particularly at the epoxy and diene sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions include diols, halogenated derivatives, and various oxidized compounds .
Scientific Research Applications
Nutraceutical Applications
Health Benefits : The compound is recognized for its potential health benefits, including antioxidant and anti-inflammatory properties. Studies suggest that it may play a role in reducing oxidative stress and inflammation, which are linked to various chronic diseases.
Case Study : Research has indicated that furan fatty acids, including 10,13-epoxy-11-methyloctadeca-10,12-dienoic acid, can exhibit radical-scavenging abilities. This property makes them candidates for use in dietary supplements aimed at improving health outcomes related to oxidative damage .
Food Science Applications
Flavor Contribution : The compound has been identified as a contributor to the flavor profile of oxidized soybean oil and fish liver. Its presence in these food products suggests it may influence sensory attributes and overall quality.
| Food Product | Concentration Range (ppb) | Analytical Method |
|---|---|---|
| Soybean Oil | 0 - 0.804 | Gas Chromatography (GC) |
| Fish Liver | 0 - 0.804 | Gas Chromatography (GC) |
Experimental Findings : In a study analyzing soybean oil, the concentrations of 10,13-epoxy-11-methyloctadeca-10,12-dienoic acid were measured at various peroxide values, demonstrating its significance in lipid oxidation processes .
Organic Chemistry Applications
Synthetic Intermediate : This compound serves as a precursor for synthesizing other biologically active compounds. For example, it has been used as a starting material for the synthesis of naturally occurring furanoid fatty acids through chain extension reactions.
| Reaction Type | Resulting Compound | Yield |
|---|---|---|
| Chain Extension | 12,15-Epoxy-13-methyleicosa-12,14-dienoic acid | High yield |
Research Insights : Studies have shown that when subjected to specific conditions involving lipoxygenase enzymes, the compound can undergo oxidative transformations that yield valuable derivatives .
Plant Biochemistry Applications
Natural Rubber Component : 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid is found in the triglyceride fraction of natural rubber latex from the rubber tree (Hevea brasiliensis). Its identification in this context highlights its role in plant lipid metabolism.
| Lipid Fraction | Component Identified |
|---|---|
| Neutral Lipids of Rubber Latex | 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid |
Analytical Techniques : Methyl esters from the triglyceride fraction were analyzed using gas-liquid chromatography (GLC), confirming the presence of this unique fatty acid .
Mechanism of Action
The mechanism of action of 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Structural Differences:
- Furan vs. Linear Chains: The target compound contains a furan ring, while analogues like linoleic acid and β-dimorphecolic acid have linear carbon chains with hydroxy or hydroperoxy groups .
- Substituents : The methyl group at C11 and epoxy group at C10–13 distinguish the target compound from other F-acids, such as β-dimorphecolic acid (hydroxy at C9) .
Antimicrobial Activity Comparison:
- Saturated vs. Unsaturated Acids: Decanoic acid (C10:0) and dodecanoic acid (C12:0) show stronger antimicrobial effects against S. aureus than unsaturated analogues like linoleic acid .
- Furan Fatty Acids : The target compound’s role in marine bacteria suggests it may protect against pathogens in fish intestines .
Ecological and Industrial Significance
- Rubber Production : In Hevea brasiliensis, it constitutes ~82% of fatty acids in triglycerides, suggesting a role in latex stability or stress response .
Biological Activity
Overview
10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid, also known as furan fatty acid, is a complex organic compound with the molecular formula C19H32O3 and a molecular weight of 308.46 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. It is primarily sourced from marine organisms and plants, and its unique structure contributes to its diverse biological effects.
- Molecular Formula : C19H32O3
- Molecular Weight : 308.46 g/mol
- CAS Number : 57818-39-0
Antimicrobial Properties
Research indicates that 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent in treating infections .
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory properties. It has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases. The mechanisms involve modulation of cytokine production and inhibition of inflammatory pathways .
Study on Marine Sources
A study conducted on marine algae identified 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid as a major component with notable bioactivity. The research demonstrated that extracts containing this compound inhibited the growth of pathogenic bacteria, supporting its use in natural antimicrobial formulations .
Cytotoxic Activity
A metabolomic profiling study investigated the cytotoxic effects of plant extracts containing this compound on cancer cell lines such as HepG2 and Hep3B. The results indicated that the extracts exhibited significant cytotoxicity, with IC50 values around 27 µg/mL for Hep3B cells. This suggests that 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid may contribute to the anticancer effects observed in these extracts .
The biological activity of 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid is attributed to its ability to interact with specific cellular targets. It may modulate signaling pathways involved in inflammation and apoptosis. The compound's epoxy and diene functionalities allow it to participate in various chemical reactions that can influence biological systems .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid | C19H32O3 | Antimicrobial, Anti-inflammatory |
| Vernolic Acid | C18H32O3 | Antimicrobial |
| Furan Fatty Acids | Varies | Antioxidant, Anti-inflammatory |
The unique combination of functional groups in 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid distinguishes it from other furan fatty acids and contributes to its specific biological activities.
Q & A
Q. What are the primary natural sources of 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid, and what methods are employed for its isolation?
Q. Which analytical techniques are most effective for identifying and quantifying this compound in complex biological matrices?
Q. What are the known biological roles or ecological functions of this compound in its native organisms?
Advanced Research Questions
Q. What experimental evidence supports the bacterial origin of this compound in marine fish?
Comparative lipid profiling of axenic (bacteria-free) and conventionally reared fish shows the compound is absent in axenic samples. In vitro cultures of fish gut bacteria (e.g., Vibrio spp.) produce the compound, confirmed via GC-MS and isotopic labeling. Future studies could use metagenomic sequencing to correlate bacterial taxa with compound abundance .
Q. How does the stereochemistry of the epoxy and methyl groups influence its cytotoxic activity?
Q. What methodological challenges arise in synthesizing this compound, and how can they be addressed?
Q. How can contradictory reports on its distribution in marine organisms be resolved?
Q. What in vitro and in vivo models are suitable for studying its pharmacological potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
